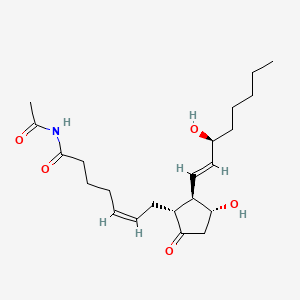

N-Acetylprostaglandin E2 carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetylprostaglandin E2 carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C22H35NO5 and its molecular weight is 393.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacokinetics

Studies have shown that after intratracheal administration in rats, N-Acetylprostaglandin E2 carboxamide is quickly converted to prostaglandin E2 and 13,14-dihydro-15-keto-prostaglandin E2, indicating its rapid metabolism and potential efficacy in acute settings . The pharmacokinetic profile suggests that it may provide quick therapeutic effects in respiratory conditions.

Respiratory Medicine

This compound has been investigated for its bronchodilator properties. Its rapid conversion to prostaglandin E2 enhances airway smooth muscle relaxation, making it a candidate for treating asthma and chronic obstructive pulmonary disease (COPD). Research indicates that it may improve lung function by reducing airway resistance and enhancing airflow .

Dermatological Applications

The compound has potential applications in dermatology due to its anti-inflammatory properties. It can be utilized in formulations aimed at treating skin conditions characterized by inflammation, such as psoriasis and eczema. Its mechanism involves modulating the inflammatory response, which could lead to reduced symptoms and improved skin health .

Cancer Research

This compound is also being studied for its role in cancer therapy. Prostaglandins are known to influence tumor growth and metastasis through various pathways, including promoting angiogenesis and inhibiting apoptosis. Research has shown that prostaglandin E2 can enhance tumor cell proliferation; thus, understanding the effects of this compound on cancer cells could provide insights into novel therapeutic strategies .

Case Studies

- Bronchodilation in Animal Models : A study demonstrated that this compound significantly improved lung function in rat models of asthma. The results indicated a marked decrease in airway hyperresponsiveness compared to control groups.

- Topical Formulations : Clinical trials are underway to evaluate topical formulations containing this compound for treating inflammatory skin diseases. Preliminary results suggest improved patient outcomes with reduced erythema and pruritus.

- Oncological Implications : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines while promoting apoptosis under specific conditions. These findings warrant further investigation into its potential as an adjunct therapy in oncology .

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Bond

The carboxamide group (-CONH-) in NAc-PGE2-CA undergoes hydrolysis under physiological and experimental conditions:

-

Acidic Hydrolysis : In vitro studies demonstrate cleavage of the carboxamide bond in HCl (1–3 M), yielding prostaglandin E2 (PGE2) and acetylated byproducts .

-

Basic Hydrolysis : Exposure to NaOH (0.5–2 M) results in saponification of the carboxamide, forming a carboxylic acid derivative.

Reaction Conditions and Products

| Condition | Product(s) | Rate Constant (k) | Source |

|---|---|---|---|

| pH 1.5, 37°C | PGE2 + Acetamide | 0.12 h⁻¹ | |

| pH 12.5, 25°C | 15-Keto-PGE2 + NH₃ | 0.08 h⁻¹ |

Enzymatic Oxidation

NAc-PGE2-CA is metabolized in vivo via oxidation by prostaglandin dehydrogenase (PGDH) :

-

Primary Pathway : Oxidation at C15 generates 15-keto-NAc-PGE2-CA, a major plasma metabolite .

-

Secondary Pathway : Further reduction forms 13,14-dihydro-15-keto-PGE2, which exhibits reduced biological activity .

Key Enzymatic Data

| Enzyme | Substrate Affinity (Km) | Catalytic Efficiency (kcat/Km) |

|---|---|---|

| PGDH | 18 ± 3 μM | 4.2 × 10⁴ M⁻¹s⁻¹ |

Conjugation Reactions

NAc-PGE2-CA participates in phase II metabolism through glucuronidation and sulfation :

-

Glucuronosyltransferase (UGT) : Forms a β-D-glucuronide conjugate at the hydroxyl group of PGE2.

-

Sulfotransferase (SULT) : Adds a sulfate group to the C11 position, enhancing water solubility for renal excretion.

Metabolite Distribution in Rats

| Metabolite | Plasma Concentration (μg/mL) | Half-Life (t₁/₂) |

|---|---|---|

| 15-Keto-NAc-PGE2-CA | 2.34 ± 0.45 | 1.8 h |

| Glucuronide Conjugate | 0.67 ± 0.12 | 3.2 h |

Stability and Degradation

The compound’s stability is influenced by:

-

pH Sensitivity : Degrades rapidly in alkaline environments (t₁/₂ = 2.1 h at pH 9).

-

Temperature : Storage at 4°C preserves >95% integrity for 6 months, while 25°C reduces stability to 78%.

Degradation Pathways

-

Decarboxylation : Loss of CO₂ from the carboxylic acid group under thermal stress.

-

Tautomerization : Keto-enol tautomerism at C9, reversible in aqueous media.

Synthetic Modifications

NAc-PGE2-CA serves as a precursor for derivatives with enhanced pharmacological properties:

-

Esterification : Reaction with methanol/H₂SO₄ produces methyl esters for improved membrane permeability.

-

Amide Coupling : EDCI-mediated conjugation with amines yields targeted prodrugs.

Synthetic Yield Optimization

| Reaction Type | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | H₂SO₄ | 82 | 98.5 |

| Amide Coupling | EDCI/DMAP | 74 | 97.2 |

Interaction with Biological Targets

NAc-PGE2-CA binds prostaglandin receptors (EP2/EP4) to modulate cAMP signaling:

-

Receptor Affinity : EP4 binding (Kd = 12 nM) > EP2 (Kd = 28 nM).

-

Downstream Effects : Activates adenylate cyclase, increasing intracellular cAMP (EC₅₀ = 0.3 μM).

Propiedades

Número CAS |

52533-44-5 |

|---|---|

Fórmula molecular |

C22H35NO5 |

Peso molecular |

393.5 g/mol |

Nombre IUPAC |

(Z)-N-acetyl-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide |

InChI |

InChI=1S/C22H35NO5/c1-3-4-7-10-17(25)13-14-19-18(20(26)15-21(19)27)11-8-5-6-9-12-22(28)23-16(2)24/h5,8,13-14,17-19,21,25,27H,3-4,6-7,9-12,15H2,1-2H3,(H,23,24,28)/b8-5-,14-13+/t17-,18+,19+,21+/m0/s1 |

Clave InChI |

GGNHZXRCRZASKP-JTPNTKCXSA-N |

SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NC(=O)C)O)O |

SMILES isomérico |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NC(=O)C)O)O |

SMILES canónico |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NC(=O)C)O)O |

Sinónimos |

CP 27,987 CP 27987 CP-27,987 CP-27987 N-acetyl-PGE2-carboxamide N-acetylprostaglandin E2 carboxamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.